molecular formula C9H6BrFN4O2 B2429354 5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 919425-68-6

5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B2429354
CAS No.: 919425-68-6
M. Wt: 301.075
InChI Key: DBVILYNSFFITFT-UHFFFAOYSA-N
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Description

5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H6BrFN4O2 and its molecular weight is 301.075. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a compound that can be synthesized through various chemical reactions, demonstrating the versatility of 1,2,4-triazole derivatives. For instance, the reaction of 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole with cesium fluoride selectively yields 1-benzyl-3-bromo-5-fluoro-1H-[1,2,4]triazole. This reaction showcases the potential for selective halogen substitution, which is a critical step in the synthesis of complex molecules with specific functional groups (Zumbrunn, 1998).

Biological Activities

The structural motif of this compound is found in various derivatives that exhibit significant biological activities. For example, some derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, 1,3,4-oxadiazole, and morpholine rings have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, certain hydrazide, oxadiazole, thiosemicarbazide, and 1,2,4-triazole-3-thiol derivatives showed very good ABTS scavenging activities, indicating their potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

The triazole derivatives, including those similar in structure to this compound, have been explored as corrosion inhibitors. Specifically, triazole Schiff bases have been studied for their effectiveness in protecting mild steel in acidic environments, demonstrating the potential of triazole derivatives in industrial applications to prevent corrosion, which is crucial for extending the lifespan of metal structures and components (Chaitra, Mohana, & Tandon, 2015).

Properties

IUPAC Name

5-bromo-1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN4O2/c10-8-12-9(15(16)17)13-14(8)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVILYNSFFITFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NC(=N2)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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